Physicochemical Profiling of 2-(Ethoxymethyl)cyclopentan-1-ol: Boiling Point Dynamics and Solvent Solubility
Physicochemical Profiling of 2-(Ethoxymethyl)cyclopentan-1-ol: Boiling Point Dynamics and Solvent Solubility
Executive Summary
As a Senior Application Scientist, I frequently encounter novel or highly specific bifunctional scaffolds that lack extensive literature documentation. 2-(Ethoxymethyl)cyclopentan-1-ol is one such molecule. Featuring both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting ethoxymethyl ether moiety on a conformationally restricted cyclopentyl ring, it is a highly versatile intermediate in medicinal chemistry.
Because empirical data for this specific compound is sparse, we must synthesize established chemical principles with predictive modeling to define its physicochemical boundaries. This whitepaper provides an authoritative, in-depth guide to the boiling point dynamics and thermodynamic solvent solubility of 2-(Ethoxymethyl)cyclopentan-1-ol, complete with self-validating experimental protocols designed to ensure high-fidelity data collection in your laboratory.
Boiling Point Dynamics
Mechanistic Causality of Vaporization
The boiling point of a liquid is fundamentally dictated by the energy required to overcome its intermolecular forces. For 2-(Ethoxymethyl)cyclopentan-1-ol, vaporization is resisted by three primary forces:
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Hydrogen Bonding: The secondary alcohol (-OH) group acts as a strong hydrogen bond donor and acceptor, creating a robust intermolecular network.
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Dipole-Dipole Interactions: The ether oxygen in the ethoxymethyl tail contributes to the molecular dipole moment.
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London Dispersion Forces: The alicyclic cyclopentane ring and the extended aliphatic tail provide substantial surface area for transient induced dipoles.
To accurately predict its boiling point, we anchor our estimates using well-documented structural analogs. The parent alicyclic alcohol, 1[1]. Introducing a methoxy group at the 2-position to form2 [2] due to the added molecular weight and dipole moment.
Transitioning from a methoxy group (-OCH₃) to an ethoxymethyl group (-CH₂OCH₂CH₃) introduces two additional methylene units. According to the Joback method of group contribution, each additional aliphatic carbon typically elevates the boiling point by 20–25 °C. Therefore, we can confidently extrapolate the theoretical boiling point of 2-(Ethoxymethyl)cyclopentan-1-ol to be approximately 225–235 °C at standard atmospheric pressure (760 mmHg) .
Self-Validating Protocol: Micro-Scale Boiling Point Determination
To empirically validate this prediction without consuming large quantities of a valuable intermediate, a modified Siwoloboff’s method is recommended. This protocol is self-validating because it relies on the fundamental physics of vapor pressure rather than external sensor calibration alone.
Step-by-Step Methodology:
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System Calibration: Calibrate the heating block using reference standards with known boiling points flanking the target range (e.g., dodecane, BP 216 °C; tetradecane, BP 253 °C).
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Sample Preparation: Introduce 5 μL of 2-(Ethoxymethyl)cyclopentan-1-ol into a glass micro-capillary tube. Insert a "bell tube" (a smaller capillary sealed at one end) open-end down into the sample.
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Controlled Heating: Submerge the assembly in a silicone oil bath. Initiate a heating ramp of 5 °C/min until 200 °C, then reduce the ramp to 1 °C/min.
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Observation (The Causality of Bubbling): As temperature rises, trapped air in the bell tube expands and escapes. The true boiling point is reached when the vapor pressure of the liquid exactly equals atmospheric pressure. Causality: This is visually confirmed when a continuous, rapid, and unbroken stream of bubbles emerges from the bell tube.
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Validation & Recording (Cooling Phase): Remove the heat source. Causality: As the temperature drops fractionally below the boiling point, the vapor inside the bell tube condenses, creating a localized vacuum. The exact boiling point is recorded at the precise millisecond the bubbling ceases and the liquid is drawn up into the bell tube.
Caption: Micro-scale boiling point determination workflow using Siwoloboff's method.
Solvent Solubility and Partitioning
Thermodynamic Solubility Principles
The solubility profile of 2-(Ethoxymethyl)cyclopentan-1-ol is governed by Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding). The molecule is amphiphilic—combining a lipophilic cyclopentyl-ethyl ether skeleton with a hydrophilic hydroxyl head.
While3 [3], the addition of the ethoxymethyl group increases the lipophilic surface area, pushing the estimated LogP to approximately 1.5–1.8. Consequently, the compound exhibits high miscibility in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate) while demonstrating limited aqueous solubility.
Self-Validating Protocol: Thermodynamic Solubility Quantification
Kinetic solubility assays (like solvent titration) often overestimate solubility due to supersaturation artifacts. To ensure trustworthiness, the Shake-Flask Method combined with Gas Chromatography-Flame Ionization Detection (GC-FID) must be used to determine true thermodynamic solubility.
Step-by-Step Methodology:
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Saturation: Add an excess amount of 2-(Ethoxymethyl)cyclopentan-1-ol to 5 mL of the target solvent in a sealed borosilicate glass vial.
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Isothermal Equilibration: Place the vial in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window ensures the dissolution/precipitation cycle reaches absolute thermodynamic equilibrium, eliminating kinetic supersaturation errors.
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Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 25 °C. Causality: Centrifugation strictly separates the solid/liquid phases, preventing undissolved micro-droplets from artificially inflating the quantified concentration.
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Aliquoting & Dilution: Carefully extract 100 μL of the clear supernatant. Dilute it in analytical-grade acetonitrile containing a known concentration of an internal standard (e.g., 1-octanol). Causality: The internal standard self-validates the injection volume and corrects for any instrumental drift during GC analysis.
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GC-FID Analysis: Inject the sample into the GC. Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a pre-established multi-point calibration curve.
Caption: Shake-flask method workflow for thermodynamic solubility quantification.
Quantitative Data Summaries
Table 1: Comparative Boiling Point Analysis
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Source |
| Cyclopentanol | 86.13 | 139 - 140 | Reference [1] |
| 2-Methoxycyclopentanol | 116.16 | 181.3 | Reference [2] |
| 2-(Ethoxymethyl)cyclopentan-1-ol | 144.21 | 225 - 235 (Predicted) | Extrapolated |
Table 2: Predicted Solubility Profile of 2-(Ethoxymethyl)cyclopentan-1-ol at 25 °C
| Solvent | Polarity Index | Estimated Solubility | Practical Laboratory Application |
| Water | 10.2 | < 5 mg/mL (Sparingly Soluble) | Aqueous washes, phase separation |
| Methanol | 5.1 | Miscible (> 500 mg/mL) | Polar extraction, reverse-phase LC |
| Ethyl Acetate | 4.4 | Miscible (> 500 mg/mL) | Liquid-liquid extraction |
| Dichloromethane | 3.1 | Miscible (> 500 mg/mL) | Synthetic reaction medium |
| Hexane | 0.1 | Soluble (~ 100 mg/mL) | Recrystallization anti-solvent |
References
- ChemicalBook. "Cyclopentanol CAS#: 96-41-3". ChemicalBook Database.
- Guidechem. "CAS 13051-91-7 | Cyclopentanol, 2-methoxy-, cis-". Guidechem Chemical Directory.
- PubChem. "Cyclopentanol | C5H10O | CID 7298". National Institutes of Health (NIH).
